molecular formula C13H8N4O5 B5027070 3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid

3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid

Cat. No.: B5027070
M. Wt: 300.23 g/mol
InChI Key: TWWAXCDHNOXHEL-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has a nitro group (NO2) and a benzoxadiazole group attached to it. Benzoxadiazoles are heterocyclic compounds containing a benzene fused to an oxadiazole ring . Nitrobenzoxadiazoles are often used as fluorescent tags in biological research .


Molecular Structure Analysis

The molecular structure would consist of a benzene ring (from the benzoic acid) connected to a benzoxadiazole group and a nitro group. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

As a derivative of benzoic acid, this compound might exhibit similar reactivity. It could potentially undergo reactions typical of carboxylic acids, such as esterification. The nitro group might also be reduced to an amino group .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, benzoic acid derivatives are crystalline solids at room temperature. The presence of the nitro group and the benzoxadiazole might influence the compound’s solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, nitrobenzoxadiazoles have been used as fluorescent tags, where they can bind to certain biological structures and fluoresce under specific conditions .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. The specific safety and hazard information would depend on the exact properties of the compound .

Future Directions

Future research could explore the potential uses of this compound, particularly as a fluorescent tag in biological research. Further studies could also investigate its synthesis and properties .

Properties

IUPAC Name

3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O5/c18-13(19)7-2-1-3-8(6-7)14-10-5-4-9-11(16-22-15-9)12(10)17(20)21/h1-6,14H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWAXCDHNOXHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203325
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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